Cas no 1352537-65-5 (1,3-diethyl-1H-pyrazole-5-carbaldehyde)

1,3-diethyl-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2,5-Diethyl-2H-pyrazole-3-carbaldehyde
- 1H-Pyrazole-5-carboxaldehyde, 1,3-diethyl-
- 1,3-diethyl-1H-pyrazole-5-carbaldehyde
-
- インチ: 1S/C8H12N2O/c1-3-7-5-8(6-11)10(4-2)9-7/h5-6H,3-4H2,1-2H3
- InChIKey: ALUIETVYEIOZRD-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C=O)=CC(CC)=N1
計算された属性
- せいみつぶんしりょう: 152.095
- どういたいしつりょう: 152.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9A^2
1,3-diethyl-1H-pyrazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-5G |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 5g |
¥ 14,968.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-100MG |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 100MG |
¥ 1,247.00 | 2023-04-03 | |
Enamine | EN300-4339322-10.0g |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
Enamine | EN300-4339322-1.0g |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-5g |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 5g |
¥14969.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-1.0g |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 1.0g |
¥4989.0000 | 2024-07-28 | |
Enamine | EN300-4339322-2.5g |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD612463-1g |
1,3-Diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 98% | 1g |
¥980.0 | 2023-04-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-10G |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 10g |
¥ 24,948.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2169-100mg |
1,3-diethyl-1H-pyrazole-5-carbaldehyde |
1352537-65-5 | 95% | 100mg |
¥1247.0 | 2024-04-24 |
1,3-diethyl-1H-pyrazole-5-carbaldehyde 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1,3-diethyl-1H-pyrazole-5-carbaldehydeに関する追加情報
1,3-Diethyl-1H-pyrazole-5-carbaldehyde Professional Introduction
The compound with CAS No. 1352537-65-5, commonly referred to as 1,3-diethyl-1H-pyrazole-5-carbaldehyde, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug design and materials science. The pyrazole ring serves as a central structural motif, with two ethyl groups attached at the 1 and 3 positions, and an aldehyde group at the 5 position. This unique combination of functional groups imparts the molecule with distinctive chemical properties and reactivity.
Recent studies have highlighted the potential of 1,3-diethyl-1H-pyrazole-5-carbaldehyde as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics, antifungal agents, and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer cell proliferation. The aldehyde group plays a crucial role in these interactions, enabling the formation of hydrogen bonds with target proteins.
The synthesis of 1,3-diethyl-1H-pyrazole-5-carbaldehyde involves a multi-step process that typically begins with the preparation of pyrazole derivatives. One common approach is the condensation reaction between an aldehyde and an amine derivative in the presence of an acid catalyst. This method not only ensures high yields but also allows for fine-tuning of the substituents on the pyrazole ring to achieve desired properties. The diethyl substitution at positions 1 and 3 enhances the molecule's stability and solubility, making it more amenable for biological applications.
In terms of chemical reactivity, 1,3-diethyl-1H-pyrazole-5-carbaldehyde exhibits interesting behavior under various reaction conditions. For example, its aldehyde group can undergo nucleophilic addition reactions with amines or thiols, leading to the formation of imines or thiosemicarbazones. These derivatives have been shown to possess enhanced bioavailability and pharmacokinetic profiles compared to the parent compound. Additionally, the molecule's ability to act as a chelating agent has been explored in coordination chemistry studies, where it forms stable complexes with metal ions such as copper(II) and zinc(II).
From an environmental perspective, understanding the degradation pathways of 1,3-diethyl-1H-pyrazole-5-carbaldehyde is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation mechanisms under UV light exposure, revealing that the compound undergoes fragmentation reactions to form smaller organic molecules. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.
Looking ahead, the continued exploration of 1,3-diethyl-1H-pyrazole-5-carbaldehyde is expected to yield further insights into its utility across diverse scientific domains. Its role as a building block for advanced materials and its potential as a therapeutic agent underscore its significance in contemporary chemical research.
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